molecular formula C11H13N3O4 B14754147 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester CAS No. 788-31-8

3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester

Cat. No.: B14754147
CAS No.: 788-31-8
M. Wt: 251.24 g/mol
InChI Key: MFRIQCJGBPLFMT-XYOKQWHBSA-N
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Description

3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to a carbazic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester typically involves the condensation of p-nitrobenzaldehyde with 2-methylcarbazic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzylidene moiety can be hydrogenated to form the corresponding benzyl derivative.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylidene moiety can also participate in interactions with proteins and nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is unique due to the combination of the nitrobenzylidene and carbazic acid ester moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

788-31-8

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

ethyl N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]carbamate

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)13(2)12-8-9-4-6-10(7-5-9)14(16)17/h4-8H,3H2,1-2H3/b12-8+

InChI Key

MFRIQCJGBPLFMT-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)N(C)N=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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